molecular formula C21H29ClN2 B065258 1,3-BIS(2,4,6-TRIMETHYLPHENYL)-IMIDAZOLIDINIUM-CHLORIDE CAS No. 173035-10-4

1,3-BIS(2,4,6-TRIMETHYLPHENYL)-IMIDAZOLIDINIUM-CHLORIDE

Cat. No. B065258
Key on ui cas rn: 173035-10-4
M. Wt: 344.9 g/mol
InChI Key: HOOKQVAAJVEFHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06838489B2

Procedure details

A 500 mL three-neck round bottom flask, containing a Teflon-coated stirbar and fitted with an internal thermometer and a short path distillation head, was charged with bis-(2,4,6-trimethylphenylamino)ethane dihydrochloride (20.18 g, 54.63 mmol) and triethylorthoformate (200 mL). Acetic acid (98%, ca. 4 drops from a Pasteur pipette) was added, and the reaction vessel was placed in a 130° C. oil bath. As the beige slurry was heated and stirred, a water white liquid began to distill away from the reaction mixture which itself had taken on a pink tint. Heating was continued until distillation ceased, about 4 hours. The final temperature of the reaction mixture was 120° C. After the reaction mixture had cooled to ambient temperature, the pink color had discharged. The solid product was isolated by filtration and washed with hexanes (3×100 mL). Vacuum drying afforded 18.21 g (97%) of 1,3-Bis-(2,4,6-trimethylphenyl)imidazolinium chloride as a white, crystalline powder.
[Compound]
Name
Teflon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
bis-(2,4,6-trimethylphenylamino)ethane dihydrochloride
Quantity
20.18 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[ClH:1].Cl.[CH3:3][C:4]1[CH:9]=[C:8]([CH3:10])[CH:7]=[C:6]([CH3:11])[C:5]=1[NH:12][CH:13]([NH:15][C:16]1[C:21]([CH3:22])=[CH:20][C:19]([CH3:23])=[CH:18][C:17]=1[CH3:24])C.[CH2:25](OC(OCC)OCC)[CH3:26].C(O)(=O)C>O>[Cl-:1].[CH3:3][C:4]1[CH:9]=[C:8]([CH3:10])[CH:7]=[C:6]([CH3:11])[C:5]=1[NH+:12]1[CH2:26][CH2:25][N:15]([C:16]2[C:21]([CH3:22])=[CH:20][C:19]([CH3:23])=[CH:18][C:17]=2[CH3:24])[CH2:13]1 |f:0.1.2,6.7|

Inputs

Step One
Name
Teflon
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
bis-(2,4,6-trimethylphenylamino)ethane dihydrochloride
Quantity
20.18 g
Type
reactant
Smiles
Cl.Cl.CC1=C(C(=CC(=C1)C)C)NC(C)NC1=C(C=C(C=C1C)C)C
Name
Quantity
200 mL
Type
reactant
Smiles
C(C)OC(OCC)OCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
fitted with an internal thermometer
DISTILLATION
Type
DISTILLATION
Details
a short path distillation head
CUSTOM
Type
CUSTOM
Details
was placed in a 130° C.
TEMPERATURE
Type
TEMPERATURE
Details
As the beige slurry was heated
DISTILLATION
Type
DISTILLATION
Details
to distill away from the reaction mixture which itself
TEMPERATURE
Type
TEMPERATURE
Details
Heating
DISTILLATION
Type
DISTILLATION
Details
was continued until distillation
CUSTOM
Type
CUSTOM
Details
was 120° C
CUSTOM
Type
CUSTOM
Details
The solid product was isolated by filtration
WASH
Type
WASH
Details
washed with hexanes (3×100 mL)
CUSTOM
Type
CUSTOM
Details
Vacuum drying

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
[Cl-].CC1=C(C(=CC(=C1)C)C)[NH+]1CN(CC1)C1=C(C=C(C=C1C)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 18.21 g
YIELD: PERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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